molecular formula C9H13BO4 B1425086 2-(Methoxymethoxy)-5-methylphenylboronic acid CAS No. 478685-71-1

2-(Methoxymethoxy)-5-methylphenylboronic acid

Cat. No. B1425086
CAS RN: 478685-71-1
M. Wt: 196.01 g/mol
InChI Key: KPBBTHYSMILUKG-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-5-methylphenylboronic acid, commonly referred to as MMMPB, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. MMMPB has been used in a variety of processes, ranging from synthesis of organic compounds, to the production of pharmaceuticals, to the development of new materials. This compound is of particular interest due to its ability to act as a catalyst in a variety of organic reactions, including the synthesis of complex organic molecules. In addition, MMMPB has been shown to have a variety of biochemical and physiological effects, which make it a promising tool for research and development in a number of fields.

Scientific Research Applications

  • Enantioselective Recognition of Amines : A study by Ghosn and Wolf (2011) in the field of organic synthesis discusses the preparation of a compound from 4-methoxy-2-methylphenylboronic acid, which shows stable enantioselective recognition of chiral amines at submillimolar concentration. This has implications for sensing applications in chiral environments (Ghosn & Wolf, 2011).

  • Fluorescence Quenching Mechanism : Geethanjali et al. (2015) explored the fluorescence quenching mechanism of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic acid. They found a static quenching mechanism active in these systems, suggesting potential applications in fluorescence-based sensing technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Preparation of Haptens for Antibody Production : In the field of biochemistry, ten Hoeve et al. (1997) synthesized generic heterobifunctional reagents, including a compound related to 2-(methoxymethoxy)-5-methylphenylboronic acid, for the production of antibodies against organophosphate pesticides. This illustrates the compound's relevance in creating specific biological tools (ten Hoeve et al., 1997).

  • Supramolecular Assemblies Design : Research by Pedireddi and Seethalekshmi (2004) involved the use of phenylboronic and 4-methoxyphenylboronic acids in the design and synthesis of supramolecular assemblies. This study highlights the role of these compounds in forming intricate molecular structures with potential applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

  • Bioorthogonal Coupling Reactions : Dilek et al. (2015) demonstrated the use of 2-formylphenylboronic acid in bioorthogonal coupling reactions in neutral aqueous solutions. This reaction is orthogonal to protein functional groups, indicating its potential use in bioconjugation and drug delivery systems (Dilek, Lei, Mukherjee, & Bane, 2015).

  • C-Arylation in Pharmaceutical Applications : Ikram et al. (2015) studied the Suzuki cross-coupling reaction involving arylboronic acids, including methoxyphenylboronic acid derivatives, leading to compounds with potential medicinal applications, including anti-thrombolytic activities (Ikram et al., 2015).

properties

IUPAC Name

[2-(methoxymethoxy)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-7-3-4-9(14-6-13-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBBTHYSMILUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681662
Record name [2-(Methoxymethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-5-methylphenylboronic acid

CAS RN

478685-71-1
Record name [2-(Methoxymethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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